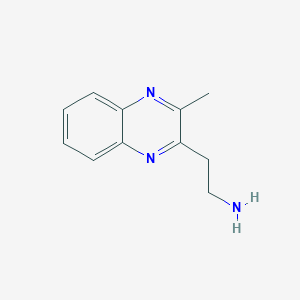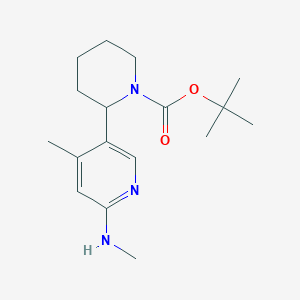
2-(3-Methylquinoxalin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylquinoxalin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylquinoxalin-2-yl)ethan-1-amine typically involves the reaction of 3-methylquinoxaline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylquinoxalin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted quinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methylquinoxalin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Medicine: Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a valuable intermediate in drug development.
Industry: It can be used in the development of materials with specific electronic and optical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylquinoxalin-3-yl)ethan-1-amine
- 2-(4-Methylquinoxalin-2-yl)ethan-1-amine
- 2-(3-Methylquinoxalin-2-yl)propane-1-amine
Uniqueness
2-(3-Methylquinoxalin-2-yl)ethan-1-amine is unique due to its specific substitution pattern on the quinoxaline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(3-methylquinoxalin-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5H,6-7,12H2,1H3 |
InChI Key |
HRHSXXFJOYNILC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate](/img/structure/B13007265.png)


![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)
![1-[Ethyl(methyl)amino]-3-(oxetan-3-ylsulfanyl)propan-2-ol](/img/structure/B13007288.png)



![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)



![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
